molecular formula C10H22N2O2 B6619265 tert-butylN-[(4S)-4-aminopentyl]carbamate CAS No. 2227747-92-2

tert-butylN-[(4S)-4-aminopentyl]carbamate

Cat. No.: B6619265
CAS No.: 2227747-92-2
M. Wt: 202.29 g/mol
InChI Key: ZKHKPODEOGTTJH-QMMMGPOBSA-N
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Description

tert-Butyl N-[(4S)-4-aminopentyl]carbamate (CAS: 2037639-37-3) is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on a primary amine attached to a pentyl chain with (4S) stereochemistry. This compound is widely used in medicinal chemistry as an intermediate for peptide synthesis and drug development, where the Boc group serves to protect amines during multi-step reactions . Its molecular formula is reported as C12H22Cl2N4O in one source, though this may require verification due to inconsistencies with typical Boc-protected amine structures (expected formula: ~C10H20N2O2) .

Properties

IUPAC Name

tert-butyl N-[(4S)-4-aminopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-8(11)6-5-7-12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHKPODEOGTTJH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-ButylN-[(4S)-4-aminopentyl]carbamate can be synthesized through the reaction of tert-butyl carbamate with 4-aminopentylamine. The reaction typically involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar coupling reagents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[(4S)-4-aminopentyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The compound can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines.

Scientific Research Applications

tert-ButylN-[(4S)-4-aminopentyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butylN-[(4S)-4-aminopentyl]carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during synthesis. The protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine .

Comparison with Similar Compounds

Key Comparative Data

Compound Name CAS Number Molecular Formula Key Features Applications
tert-Butyl N-[(4S)-4-aminopentyl]carbamate 2037639-37-3 C12H22Cl2N4O* Linear chain, (4S) stereochemistry Peptide synthesis, chiral intermediates
tert-Butyl N-[(3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate 907544-17-6 C11H20FN2O2 Fluorinated piperidine CNS drug candidates
tert-Butyl N-[(1R,4R)-4-aminocyclopent-2-en-1-yl]carbamate 259133-23-8 C10H18N2O2 Cyclopentene ring, unsaturated Rigid scaffolds for inhibitors
tert-Butyl N-(4-cyanooxan-4-yl)carbamate 1860028-25-6 C11H18N2O3 Cyano-substituted tetrahydropyran Kinase inhibitor intermediates

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